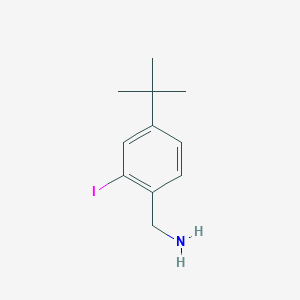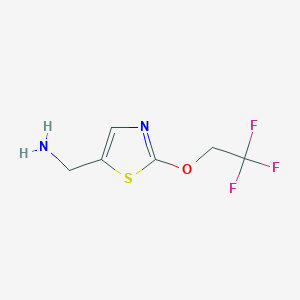
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine is a heterocyclic compound that features a thiazole ring substituted with a trifluoroethoxy group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine typically involves the reaction of 2,2,2-trifluoroethanol with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on a thiazole precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
- Oxidation products include oximes and nitriles.
- Reduction products are more saturated thiazole derivatives.
- Substitution reactions yield various substituted thiazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
- (2-(Trifluoromethyl)thiazol-5-yl)methanamine
- 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Comparison: Compared to similar compounds, (2-(2,2,2-Trifluoroethoxy)thiazol-5-yl)methanamine offers unique properties due to the presence of the trifluoroethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H7F3N2OS |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2OS/c7-6(8,9)3-12-5-11-2-4(1-10)13-5/h2H,1,3,10H2 |
Clé InChI |
CTAMTGHQYQPYRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)OCC(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
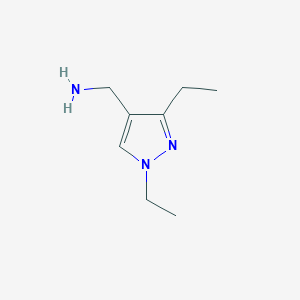
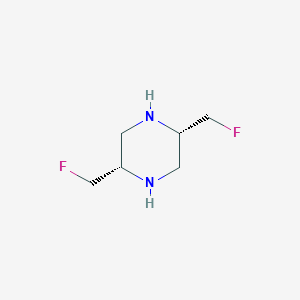
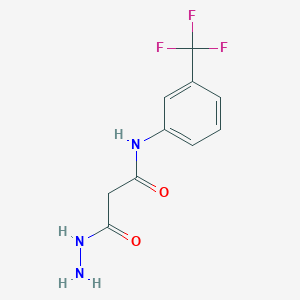


![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
